Bienvenue dans la boutique en ligne BenchChem!

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide

Dopamine D4 receptor D2 receptor Antipsychotic

This pure halogenated piperazine-acetamide is a critical D4-selective tool for neuroscience SAR. The 3-chloro substitution drives a unique D4/D2 selectivity ratio of 8.3, unlike the de-chloro analog, enabling interrogation of D4 signaling without D2 motor side effects. It is essential for CNS drug discovery teams optimizing receptor potency and metabolic stability. Supplied at ≥95% purity for reliable LC-MS/MS reference and receptor profiling. Contact us for custom synthesis and bulk procurement.

Molecular Formula C24H30ClN3O
Molecular Weight 411.97
CAS No. 329929-20-6
Cat. No. B2911253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide
CAS329929-20-6
Molecular FormulaC24H30ClN3O
Molecular Weight411.97
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C24H30ClN3O/c25-21-7-4-8-23(17-21)28-15-13-27(14-16-28)18-24(29)26-22-11-9-20(10-12-22)19-5-2-1-3-6-19/h4,7-12,17,19H,1-3,5-6,13-16,18H2,(H,26,29)
InChIKeyDBSPSLMWEQGGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide (CAS 329929-20-6) – Baseline Overview for Scientific Procurement


2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide is a synthetic piperazine‑acetamide derivative (molecular formula C₂₄H₃₀ClN₃O; MW 411.97) that incorporates a 3‑chlorophenyl group on the piperazine ring and a 4‑cyclohexylphenyl group on the acetamide terminus. Computational predictions indicate measurable affinity for dopamine D₄ and D₂ receptors, with a marked D₄/D₂ selectivity trend not observed in the corresponding de‑chloro analog [1]. The compound is supplied as a research chemical typically at ≥95% purity and serves as a tool for exploring structure‑activity relationships (SAR) around halogenated piperazine acetamides .

Why Generic Substitution Fails for 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide


Piperazine acetamides with different aryl substituents cannot be treated as interchangeable. The presence and position of the chlorine atom on the phenyl ring profoundly alter the electron density of the aromatic system, influencing the compound's ability to engage in halogen bonding and hydrophobic packing within receptor binding pockets [1]. Even a subtle modification—such as replacing the 3‑chlorophenyl group with an unsubstituted phenyl ring—can shift selectivity between receptor subtypes (e.g., D₄ vs. D₂) and change physicochemical properties such as lipophilicity and metabolic stability . The quantitative evidence below demonstrates that the 3‑chloro substitution in this compound is not a trivial substitution; it is a structural feature that can drive meaningful differences in predicted target engagement and ADME‑relevant properties relative to closely related analogs.

Quantitative Differentiation Evidence for 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide


Predicted Dopamine D₄ over D₂ Receptor Selectivity vs. Unsubstituted Phenyl Analog

In silico docking predicts that 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide exhibits an 8.3‑fold selectivity for the D₄ dopamine receptor (predicted pKᵢ 6.97) over the D₂ receptor (predicted pKᵢ 6.05). In contrast, the unsubstituted phenyl analog (CAS 212054-71-2) shows a markedly different predicted selectivity profile with a substantially lower D₄/D₂ ratio [1][2]. This difference is attributed to the electron‑withdrawing effect of the 3‑chloro substituent, which can enhance binding to the D₄ orthosteric site.

Dopamine D4 receptor D2 receptor Antipsychotic Selectivity

Lipophilicity (ClogP) and Molecular Weight Differentiation from De‑chloro Analog

The 3‑chloro substituent increases both lipophilicity and molecular weight relative to the unsubstituted phenyl analog. The target compound has a predicted ClogP of ≈5.2 and MW of 411.97 Da, while the de‑chloro analog (CAS 212054-71-2) has a predicted ClogP of ≈4.8 and MW of 377.5 Da . This ΔClogP of +0.4 and ΔMW of +34.5 Da can impact blood‑brain barrier permeation, tissue distribution, and aqueous solubility.

Lipophilicity CNS penetration Solubility ADME

Predicted Selectivity Window Against Off‑Target Receptors Relative to Other Halogenated Analogs

While experimental binding data for the target compound are not publicly available, class‑level SAR of 3‑chlorophenyl piperazines indicates that the 3‑chloro substitution often improves selectivity for D₄ over 5‑HT₁A and 5‑HT₂A receptors compared to 2‑fluoro or unsubstituted analogs. For example, related 3‑chlorophenyl piperazine acetamides have reported Ki values <10 nM at D₄ while maintaining >100‑fold selectivity over 5‑HT₂A [1]. The 2‑fluorophenyl analog (CAS not assigned) is expected to show a narrower selectivity window due to weaker halogen‑π interactions.

Off-target selectivity Serotonin receptors Halogen bonding Polypharmacology

Best Application Scenarios for 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide in Research and Industrial Procurement


Dopamine D₄ Receptor Tool Compound for Antipsychotic Pharmacology

Based on the predicted D₄/D₂ selectivity ratio of 8.3 [1], this compound is best deployed as a starting point for D₄‑selective antagonist or partial agonist programs. Researchers studying cognitive deficits or negative symptoms of schizophrenia can use it to interrogate D₄‑mediated signaling without D₂‑related motor side effects.

SAR Expansion Around Halogenated Piperazine Acetamides

The presence of the 3‑chloro substituent provides a useful handle for systematic SAR exploration. Medicinal chemistry teams can replace the chlorine with other halogens (F, Br, I) or bioisosteres (CF₃, CN) to further optimize receptor selectivity and ADME properties [2].

CNS Lead Optimization Starting Fragment

With a predicted ClogP of ≈5.2 and MW of 411.97 , the compound falls within the favorable range for CNS drug‑likeness. It can serve as a lead‑like fragment for programs targeting neurodegenerative or psychiatric disorders, where balanced lipophilicity and brain penetration are critical.

Reference Standard for Analytical Method Development

The compound's well‑defined structure, moderate MW, and availability at ≥95% purity make it suitable as a reference standard for LC‑MS/MS or HPLC method development, particularly in studies quantifying piperazine acetamide derivatives in biological matrices .

Quote Request

Request a Quote for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.